molecular formula C15H11F3N2O2S B1410588 ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 1823183-15-8

ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B1410588
CAS No.: 1823183-15-8
M. Wt: 340.3 g/mol
InChI Key: GUENOBHHDDRCEE-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a trifluoromethyl group, and a thieno[3,2-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The pyrrole ring can be introduced via a cyclization reaction involving a suitable amine and an aldehyde or ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring or the trifluoromethyl group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole or thieno[3,2-b]pyridine derivatives.

Scientific Research Applications

Ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways by acting as an antagonist or agonist . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-pyrrol-1-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-2-22-14(21)13-12(20-5-3-4-6-20)11-10(23-13)7-9(8-19-11)15(16,17)18/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUENOBHHDDRCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
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ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
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ethyl 3-(1H-pyrrol-1-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

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